molecular formula C12H14ClNO2 B5228298 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide

3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide

Cat. No. B5228298
M. Wt: 239.70 g/mol
InChI Key: WKEQLPJDNLRCDU-VOTSOKGWSA-N
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Description

3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide, also known as CMA, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. CMA is a synthetic compound that can be synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide is not fully understood. However, studies suggest that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may inhibit the growth of cancer cells by inducing apoptosis through the activation of the caspase pathway. 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may also inhibit the production of pro-inflammatory cytokines in macrophages, which may contribute to its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide has been shown to have various biochemical and physiological effects. In a study conducted by Wu et al. (2019), 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide was found to inhibit the growth of cancer cells by inducing apoptosis. The study also suggested that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may have potential as an anticancer agent. Another study conducted by Li et al. (2018) found that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may have potential as an anti-inflammatory agent. The study suggested that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may inhibit the production of pro-inflammatory cytokines in macrophages.

Advantages and Limitations for Lab Experiments

3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide has several advantages and limitations for lab experiments. One advantage is that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide can be synthesized using various methods, which allows for the production of large quantities of the compound. Another advantage is that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide has been shown to have potential as an anticancer and anti-inflammatory agent, which makes it an attractive compound for further research. One limitation is that the mechanism of action of 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may have potential toxicity, which requires careful handling and monitoring during experiments.

Future Directions

There are several future directions for research on 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide. One direction is to further investigate the mechanism of action of 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide, which may provide insight into its potential pharmacological properties. Another direction is to study the potential toxicity of 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide, which may provide information on its safety for use in humans. Further research may also focus on the development of 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide as a potential anticancer and anti-inflammatory agent, which may have significant clinical applications.
Conclusion
In conclusion, 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide can be synthesized using various methods and has been shown to have potential as an anticancer and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide and to study its potential toxicity. 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may have significant clinical applications as a potential anticancer and anti-inflammatory agent.

Synthesis Methods

3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde with N-(2-methoxyethyl)acrylamide in the presence of a base. Another method involves the reaction of 2-chlorobenzaldehyde with N-(2-methoxyethyl)acetamide in the presence of a base and subsequent dehydration of the resulting intermediate. These methods have been reported in the literature and have been used to synthesize 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide for scientific research purposes.

Scientific Research Applications

3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide has been studied for its potential pharmacological properties, including its potential as an anticancer agent. In a study conducted by Wu et al. (2019), 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide was found to inhibit the growth of cancer cells in vitro and in vivo. The study also suggested that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may induce apoptosis in cancer cells by activating the caspase pathway. Another study conducted by Li et al. (2018) found that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may have potential as an anti-inflammatory agent. The study suggested that 3-(2-chlorophenyl)-N-(2-methoxyethyl)acrylamide may inhibit the production of pro-inflammatory cytokines in macrophages.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2-methoxyethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-16-9-8-14-12(15)7-6-10-4-2-3-5-11(10)13/h2-7H,8-9H2,1H3,(H,14,15)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEQLPJDNLRCDU-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C=CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)/C=C/C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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